methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Historical Development of Benzothiazole Chemistry
The historical trajectory of benzothiazole chemistry spans more than a century, beginning with foundational discoveries in the late nineteenth century. Benzothiazole, an aromatic heterocyclic compound with the chemical formula C₇H₅NS, was first synthesized in 1887 by A. W. Hofmann through a simple cyclization mechanism that established the traditional synthetic pathway for this class of compounds. This pioneering work laid the groundwork for what would become one of the most extensively studied heterocyclic systems in organic chemistry.
The early development period was characterized by exploration of the basic structural features and reactivity patterns of the benzothiazole ring system. Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring, creating a nine-atom bicyclic system where all atoms and attached substituents are coplanar. The heterocyclic core demonstrated readily substitutable positions, particularly at the methyne center in the thiazole ring, which proved to be electron-withdrawing in nature.
Throughout the twentieth century, benzothiazole chemistry expanded significantly as researchers recognized the potential for diverse biological activities and industrial applications. The synthesis methodologies evolved from simple condensation reactions to sophisticated multi-step processes involving transition-metal-catalyzed reactions, carbon-hydrogen functionalization, and cross-coupling reactions. These advances facilitated the synthesis of increasingly complex benzothiazole derivatives with enhanced structural complexity and targeted biological activity.
The period from the 1960s onward witnessed intensive biological and physiological studies of benzothiazole derivatives, with researchers systematically exploring structure-activity relationships. This era established benzothiazoles as privileged scaffolds in medicinal chemistry, leading to the development of numerous clinically approved drugs including riluzole for amyotrophic lateral sclerosis treatment, rabeprazole as a proton pump inhibitor, and rufinamide as an antiepileptic agent.
Recent decades have seen the emergence of sophisticated computational modeling techniques and high-throughput screening platforms that have accelerated the identification of lead compounds with desirable pharmacological properties. The development of prodrug strategies and advanced formulation approaches has further enhanced the clinical translation potential of benzothiazole-based therapeutics, establishing this chemical class as a cornerstone of modern drug discovery efforts.
Structural Classification and Nomenclature Systems
The structural classification of benzothiazole derivatives follows systematic nomenclature principles that account for the complex substitution patterns possible on this bicyclic scaffold. The parent compound benzothiazole, also known as 1,3-benzothiazole, serves as the fundamental structural unit from which all derivatives are derived. The systematic naming convention designates the thiazole nitrogen as position 1 and the sulfur as position 3, with the fused benzene ring numbered consecutively from position 4 through position 7.
Three primary structural isomers of benzothiazole exist: 1,3-benzothiazole (the most common form), 1,2-benzothiazole, and 2,1-benzothiazole. Each isomer presents distinct chemical properties and reactivity patterns, with 1,3-benzothiazole being the most extensively studied and commercially relevant form. The numbering system for 1,3-benzothiazole places the nitrogen at position 1, carbon at position 2, sulfur at position 3, and continues around the benzene ring from positions 4 through 7.
Substitution patterns on benzothiazole derivatives are classified according to their position and chemical nature. Position 2 substitutions are particularly significant as they directly modify the electron-deficient carbon between nitrogen and sulfur, often resulting in dramatic changes in chemical reactivity and biological activity. The heterocyclic core readily undergoes substitution at the methyne center, making position 2 the most common site for structural modification.
Functional group classifications for benzothiazole derivatives encompass a broad range of chemical moieties. Alkyl and aryl substitutions at position 2 represent the most fundamental modifications, while more complex functionalities such as amino, hydroxyl, mercapto, and alkoxy groups provide additional sites for further derivatization. The introduction of multiple substituents creates opportunities for stereochemical considerations, particularly when chiral centers are present in side chains or when conformational restrictions arise from bulky substituents.
The nomenclature system also accommodates complex derivatives containing multiple functional groups, such as the target compound methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. This naming convention systematically identifies the benzothiazole core (benzo[d]thiazol), the 5,6-dimethoxy substitution pattern on the benzene ring, the 2-imino functionality at position 2, the acetate ester linkage, and the hydrobromide salt form.
Significance of the 5,6-Dimethoxy Substitution Pattern
The 5,6-dimethoxy substitution pattern on benzothiazole derivatives represents a strategically important structural modification that significantly influences both chemical reactivity and biological activity. Research has demonstrated that strategically positioned dimethoxy groups on heterocyclic systems can specifically activate chemical reactivity at particular positions, creating opportunities for selective functionalization and enhanced biological potency.
In the context of 5,6-dimethoxybenzothiazoles, these substituents occupy positions on the benzene ring that are meta to each other, creating a unique electronic environment that influences the overall properties of the molecule. The methoxy groups serve as electron-donating substituents through both inductive and resonance effects, which can significantly alter the electron density distribution throughout the benzothiazole system. This electronic modification can enhance nucleophilic reactivity at specific positions while simultaneously modulating the compound's lipophilicity and hydrogen bonding potential.
Research into dimethoxy-activated benzothiazoles has revealed that these substitution patterns can direct chemical reactivity toward specific positions on the heterocyclic framework. Studies have shown that 5,7-dimethoxybenzothiazoles display nucleophilic reactivity at the carbon-4 position, while 4,6-dimethoxybenzothiazoles exhibit enhanced reactivity at carbon-7. The 5,6-dimethoxy pattern represents an intermediate case that can influence reactivity patterns in unique ways, potentially offering selectivity advantages in synthetic applications.
The physicochemical properties of 5,6-dimethoxybenzothiazole derivatives are significantly influenced by these substituents. The methoxy groups increase the molecular weight and lipophilicity while providing additional sites for hydrogen bonding interactions. These modifications can enhance membrane permeability and cellular uptake, factors that are particularly important for biological activity. Additionally, the methoxy groups can serve as metabolically labile sites, potentially providing prodrug characteristics or metabolic activation pathways.
Synthetic accessibility represents another important consideration for 5,6-dimethoxy substitution patterns. These derivatives can be prepared through oxidative cyclization of appropriately substituted thioamide precursors, with the dimethoxy groups often being introduced early in the synthetic sequence. The presence of these electron-donating groups can facilitate subsequent functionalization reactions, including formylation, acetylation, and other electrophilic aromatic substitution processes.
The biological significance of 5,6-dimethoxy substitution has been demonstrated across various therapeutic areas. These substitution patterns can modulate interactions with biological targets, potentially enhancing binding affinity, selectivity, and metabolic stability. The specific positioning of these groups in the 5,6-pattern may provide unique opportunities for optimizing pharmacological properties while maintaining synthetic accessibility.
Importance of the 2-Imino Functionality in Benzothiazole Compounds
The 2-imino functionality represents one of the most significant structural modifications possible in benzothiazole chemistry, fundamentally altering the electronic properties, reactivity patterns, and biological activities of these heterocyclic compounds. The introduction of an imino group at position 2 creates a conjugated system that extends the aromatic character of the benzothiazole framework while simultaneously providing new sites for chemical modification and biological interaction.
From a structural perspective, the 2-imino group introduces additional nitrogen functionality that can participate in hydrogen bonding, coordinate with metal centers, and engage in tautomeric equilibria that may be important for biological activity. The presence of conjugation, particularly when associated with aromatic ring systems connected to the imine double bond, increases the reduction potential of the iminium form, which has been shown to be active against certain biological targets including partial seizures.
Research into 2-imino benzothiazole derivatives has revealed significant anticonvulsant properties, with studies demonstrating that the pharmacophoric element is thought to be a lipophilic aryl ring. The attachment of additional aryl rings to the proximal aryl system increases van der Waals bonding at binding sites and may enhance potency through improved receptor interactions. This structural feature represents a key design element for developing compounds with enhanced biological activity.
The electronic effects of 2-imino substitution are profound, as this functionality serves as both an electron-donating and electron-withdrawing group depending on the specific molecular environment and tautomeric form present. Natural bond orbital analysis of benzothiazole derivatives has shown that nitrogen lone pairs can participate as donors in intramolecular charge transfer processes, leading to molecular stabilization through donor-acceptor interactions with stabilization energies ranging from 24 to 55 kilocalories per mole.
Synthetic accessibility of 2-imino benzothiazole derivatives involves specialized methodologies that account for the reactive nature of the imino functionality. These compounds can be prepared through condensation reactions involving appropriately substituted benzothiazole precursors and suitable imino-containing reagents. The synthetic strategies must carefully control reaction conditions to prevent unwanted side reactions while ensuring high yields of the desired 2-imino derivatives.
The biological implications of 2-imino functionality extend beyond simple electronic effects to include specific molecular recognition events. The imino group can serve as a hydrogen bond donor or acceptor, participate in metal coordination, and engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites. These diverse interaction modes provide multiple pathways for achieving biological activity and selectivity.
Stability considerations for 2-imino benzothiazole derivatives are important for both synthetic and biological applications. The imino functionality can be susceptible to hydrolysis under certain conditions, potentially reverting to carbonyl compounds. However, when properly stabilized through appropriate substitution patterns and formulation strategies, these derivatives can maintain acceptable stability profiles for pharmaceutical and research applications.
The pharmacokinetic properties of 2-imino benzothiazole derivatives are influenced by the presence of the additional nitrogen functionality, which can affect metabolism, distribution, and elimination pathways. The imino group may serve as a site for enzymatic modification, potentially leading to active metabolites or facilitating clearance mechanisms. Understanding these factors is crucial for optimizing the therapeutic potential of compounds containing this important structural feature.
Properties
IUPAC Name |
methyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S.BrH/c1-16-8-4-7-10(5-9(8)17-2)19-12(13)14(7)6-11(15)18-3;/h4-5,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMONPPCUOMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=N)S2)CC(=O)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound classified under thiazole derivatives, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅BrN₂O₄S
- Molecular Weight : 363.23 g/mol
- CAS Number : 1949836-85-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process emphasizes the importance of controlling reaction conditions to achieve high purity and yield. The compound features a methoxy-substituted benzo[d]thiazole structure, which is crucial for its potential pharmacological properties .
Antimicrobial and Antifungal Properties
Thiazole derivatives have been extensively studied for their antimicrobial and antifungal activities. Preliminary studies suggest that this compound exhibits promising activity against various pathogens. For example, compounds with similar structures have shown significant inhibition against bacteria and fungi .
Anticancer Activity
Research indicates that compounds containing thiazole rings can exhibit anticancer properties. A study focusing on similar thiazole derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and L1210 (leukemia). The mechanisms involved may include apoptosis induction and cell cycle arrest .
Case Studies
- Alzheimer's Disease Research : Compounds similar to this compound have been investigated for their acetylcholinesterase (AChE) inhibitory activity. A study reported that certain thiazole derivatives exhibited significant AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
- Synergistic Effects in Cancer Treatment : A combination study involving thiazole derivatives with existing chemotherapeutics like doxorubicin revealed enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the potential of using this compound in combination therapies .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is utilized in the synthesis of novel derivatives with potential pharmacological activities. Its structure resembles that of thiazolidine derivatives, which have demonstrated a range of medicinal applications, including:
- Anticonvulsant Activity : Some derivatives exhibit anticonvulsant effects comparable to existing medications. For instance, derivatives synthesized from this compound have shown promising results in animal models for seizure control.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies indicate that certain derivatives possess significant antibacterial activity, making them candidates for further development in treating infections .
Cancer Research
In the realm of cancer research, derivatives of this compound are being investigated for their anti-proliferative properties against cancer cell lines:
- In Vitro Assays : Studies have shown that specific derivatives can inhibit the growth of MCF7 breast cancer cells effectively. For example, compounds derived from this parent structure demonstrated IC50 values indicating potent anti-cancer activity .
- Mechanistic Insights : Molecular docking studies have elucidated the binding modes of these compounds with target proteins involved in cancer proliferation pathways, highlighting their potential as lead compounds in drug development .
Organic Photovoltaic Research
The structural characteristics of this compound also make it a candidate for applications in organic photovoltaic devices:
- Material Synthesis : The compound can be incorporated into the synthesis of small molecules designed for high-performance organic solar cells. Its rigid planar structure is essential for effective charge transport in photovoltaic materials.
Case Studies and Experimental Results
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The benzo[d]thiazole scaffold allows for extensive structural modifications. Below is a comparative analysis of substituent effects and molecular properties:
Table 1: Structural and Molecular Comparison of Selected Benzo[d]thiazole Derivatives
*Calculated molecular formula based on substituent addition to analogous compounds.
Physicochemical Properties
- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases. The 5,6-dimethoxy derivative’s polar groups enhance solubility compared to chloro or methyl analogs .
- Stability : Electron-withdrawing groups (e.g., sulfonyl, chloro) may increase chemical stability but reduce metabolic half-life. Methoxy groups, being electron-donating, could make the compound more susceptible to oxidative metabolism .
- Spectroscopic Data: NMR: Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) distinguish the target compound from analogs . IR: Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and N-H (imino, ~3300 cm⁻¹) are common across derivatives .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs suggest:
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves a multi-step synthetic route that can be summarized as follows:
Step 1: Formation of the Benzo[d]thiazole Core
The synthesis begins with simple aromatic precursors, often substituted anilines or related compounds, which undergo condensation reactions with sulfur-containing reagents to form the benzo[d]thiazole ring system. This step involves cyclization reactions that establish the heterocyclic thiazole ring fused to the benzene ring.Step 2: Introduction of Methoxy Substituents
The 5,6-dimethoxy substitution on the benzene ring is typically introduced either by starting with appropriately substituted aromatic precursors or by selective methylation of hydroxyl groups on the aromatic ring prior to or after ring closure.Step 3: Incorporation of the Imino Group
The 2-imino functionality on the thiazole ring is introduced through reactions that convert the corresponding thiazol-3(2H)-yl intermediates into their imino derivatives. This can involve amination or imination reactions under controlled conditions.Step 4: Attachment of the Acetate Moiety
The methyl acetate group is introduced by alkylation or esterification reactions, typically involving the reaction of the thiazolyl intermediate with methyl bromoacetate or similar reagents to form the methyl 2-acetate substituent.Step 5: Formation of the Hydrobromide Salt
Finally, the free base compound is reacted with hydrobromic acid (HBr) to form the hydrobromide salt, which enhances the compound's stability and solubility for research applications.
Detailed Preparation Protocol (Typical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Aromatic amine + sulfur source (e.g., thiourea) under acidic conditions | Formation of benzo[d]thiazole core |
| 2 | Aromatic substitution | Methylation using methyl iodide or dimethyl sulfate on hydroxyl precursors | Introduction of methoxy groups at 5,6-positions |
| 3 | Imination | Amination or imination reagents (e.g., NH2OH) under controlled temperature | Formation of 2-imino group on thiazole ring |
| 4 | Esterification/Alkylation | Reaction with methyl bromoacetate or methyl chloroacetate in presence of base | Attachment of methyl acetate side chain |
| 5 | Salt formation | Treatment with hydrobromic acid (HBr) in suitable solvent (e.g., ethanol) | Formation of hydrobromide salt |
Research Findings and Optimization Notes
The multi-step synthesis requires careful control of reaction conditions, especially temperature and pH, to ensure selective formation of the desired functional groups without side reactions.
The methoxy substituents at the 5 and 6 positions influence the electronic properties of the benzo[d]thiazole ring, which can affect the reactivity during cyclization and imination steps.
Formation of the hydrobromide salt is generally performed in the final step to improve compound stability and facilitate purification by crystallization.
Yields can be optimized by adjusting reagent stoichiometry and reaction times, with purification typically achieved by recrystallization or chromatography.
Comparative Data Table of Related Compounds Preparation
| Compound Name | Key Differences in Preparation | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | Methoxy substitution at 5,6-positions; hydrobromide salt formation | 363.23 | 1949836-85-4 |
| Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | Methyl groups at 4,6-positions instead of methoxy; similar salt formation | 331.23 | 1351620-72-8 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiazole precursors with ω-bromoacetophenone derivatives under acidic conditions. For example, refluxing 2-amino-5,6-dimethoxybenzo[d]thiazole with methyl bromoacetate in dioxane containing catalytic HCl (1:1 molar ratio) at 80–90°C for 25 hours yields the intermediate, which is subsequently treated with HBr for hydrobromide salt formation . Yield optimization requires strict control of stoichiometry, solvent purity (e.g., anhydrous dioxane), and exclusion of moisture. Post-synthesis purification via recrystallization from methanol/ether mixtures enhances purity (>97%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and imino group tautomerism?
- Methodological Answer : Use a combination of -NMR, -NMR, and 2D-COSY to resolve overlapping signals in the aromatic region (5,6-dimethoxy groups) and confirm the imino tautomer’s dominance. FTIR analysis of N–H stretches (3100–3300 cm) and thiocarbonyl vibrations (1650–1700 cm) provides additional confirmation. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks and isotopic patterns .
Q. What solvent systems are recommended for solubility and stability studies of this hydrobromide salt?
- Methodological Answer : The compound is hygroscopic and should be stored at –20°C in airtight containers with desiccants. Solubility screens in DMSO, methanol, and aqueous buffers (pH 2–7) reveal optimal dissolution in polar aprotic solvents (e.g., DMSO). Stability assays (HPLC monitoring at 254 nm) indicate decomposition >48 hours at room temperature in aqueous media, necessitating fresh preparation for biological testing .
Advanced Research Questions
Q. How can the bromine atom in the benzo[d]thiazole core be leveraged for functionalization or cross-coupling reactions?
- Methodological Answer : The bromine at position 2 of the thiazole ring undergoes Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids (e.g., phenyl, 4-methoxyphenyl) under inert conditions (Pd(PPh), NaCO, DMF/HO, 80°C). Secondary amine substitutions (e.g., piperidine) are also feasible via nucleophilic aromatic substitution in DMF at 120°C . Monitor reaction progress using TLC (silica, ethyl acetate/hexane 3:7) and isolate derivatives via column chromatography.
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Determine octanol-water partition coefficients (log ) via shake-flask method and hydrolytic stability in buffers (pH 4–9, 25–50°C).
- Phase 2 : Use OECD Test Guideline 301 for ready biodegradability assessment in activated sludge.
- Phase 3 : Acute toxicity assays (e.g., Daphnia magna LC) under OECD 202 protocols. For chronic effects, apply microcosm models simulating soil/water ecosystems .
Q. How can computational modeling predict the compound’s bioactivity and resolve contradictory in vitro/in vivo data?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). MD simulations (GROMACS) over 100 ns assess binding stability. For data contradictions, validate via SPR (binding kinetics) and transcriptomic profiling (RNA-seq) in relevant cell lines .
Q. What strategies mitigate oxidative degradation during long-term storage or biological assays?
- Methodological Answer : Incorporate antioxidants (0.1% BHT) in stock solutions and store aliquots under argon at –80°C. For in vitro assays, use serum-free media to avoid reactive oxygen species (ROS) from fetal bovine serum. LC-MS/MS analysis (MRM mode) quantifies degradation products like demethylated analogs or sulfoxide derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control solvent concentrations (DMSO ≤0.1%).
- Validate via orthogonal methods (e.g., ATP-luminescence vs. MTT).
- Apply statistical rigor (ANOVA with post-hoc Tukey tests, n ≥ 4 replicates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
